An In-depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Core Properties and Synthetic Utility
An In-depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Core Properties and Synthetic Utility
This guide offers a comprehensive technical overview of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis, and key reactive characteristics that underpin its utility as a versatile chemical building block.
Molecular Overview and Physicochemical Properties
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione belongs to the N-arylmaleimide class of compounds. Structurally, it features a planar, electron-deficient maleimide ring attached to a 2,4-dimethylphenyl (xylyl) substituent. The steric hindrance and electronic effects imparted by the ortho- and para-methyl groups on the phenyl ring influence its reactivity and physical properties compared to unsubstituted N-phenylmaleimide. The maleimide moiety is a well-known reactive handle in organic synthesis and bioconjugation due to the electrophilic nature of its carbon-carbon double bond.
Diagram 1: Chemical Structure of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
A 2D representation of the title compound.
The core physicochemical properties are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | N/A |
| Synonyms | N-(2,4-dimethylphenyl)maleimide | N/A |
| CAS Number | 5092-27-3 | |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White to pale cream or orange crystalline powder | |
| Melting Point | 69-78 °C (for related N-(2,6-diethylphenyl)maleimide) | [2] |
Note: Specific melting point data for the 2,4-dimethyl isomer was not explicitly found; data for a structurally similar compound is provided for estimation.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. The key expected signals for 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. For N-arylmaleimides, the spectra are typically clean and characteristic.
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the maleimide ring, and the methyl group protons. The two vinyl protons are chemically equivalent due to the molecule's symmetry and will appear as a sharp singlet. The aromatic protons will exhibit splitting patterns (doublets, singlets) consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C-NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the imide, the vinyl carbons, and the aromatic carbons. The vinylic carbon resonance typically appears around 134 ppm, while the carbonyl carbon is found further downfield at approximately 170 ppm.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information |
| ¹H-NMR | ~6.7-6.8 | Vinylic protons (H-C=C-H) of the maleimide ring (singlet, 2H) |
| ~7.0-7.3 | Aromatic protons (multiplet, 3H) | |
| ~2.1-2.4 | Methyl protons (-CH₃) from the dimethylphenyl group (two singlets, 6H) | |
| ¹³C-NMR | ~170 | Carbonyl carbons (C=O) of the imide ring |
| ~134 | Vinylic carbons (-C=C-) of the maleimide ring | |
| ~126-140 | Aromatic carbons | |
| ~17-21 | Methyl carbons (-CH₃) |
Note: The exact chemical shifts are based on typical values for N-arylmaleimides and may vary slightly depending on the solvent and instrument used.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-arylmaleimide is dominated by strong absorptions from the imide carbonyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~1700-1780 | C=O stretch (asymmetric and symmetric) | Characteristic strong peaks confirming the imide functional group. |
| ~1600 | C=C stretch (aromatic) | Indicates the presence of the phenyl ring.[5] |
| ~3100 | =C-H stretch (vinylic) | Corresponds to the hydrogens on the maleimide double bond. |
| ~2900-3000 | C-H stretch (aromatic and methyl) | Confirms the presence of aromatic and aliphatic C-H bonds. |
Synthesis Methodology: A Self-Validating Protocol
N-arylmaleimides are most commonly synthesized via a two-step, one-pot reaction involving the condensation of an aniline with maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final imide.[6][7]
Diagram 2: Synthetic Workflow for N-Arylmaleimides
General synthesis pathway from aniline and maleic anhydride.
Causality in Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Solvent: A non-polar aprotic solvent like toluene can be used for the initial condensation.[8]
-
Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the cyclization step. It reacts with the water produced during the reaction, driving the equilibrium towards the imide product.[9]
-
Catalyst: Anhydrous sodium acetate is often used as a catalyst to facilitate the ring-closure reaction.
Experimental Protocol
The following is a representative protocol for the synthesis of N-arylmaleimides.
-
Step 1: Formation of N-(2,4-dimethylphenyl)maleanilic acid.
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene).
-
Slowly add a solution of 2,4-dimethylaniline (1.0 eq) in the same solvent dropwise at room temperature with constant stirring.[8]
-
Stir the resulting mixture for 1-2 hours. The intermediate maleanilic acid will precipitate as a solid.
-
-
Step 2: Cyclodehydration to the Imide.
-
To the slurry from Step 1, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (1.5 eq).[7]
-
Heat the mixture to reflux (typically 80-100 °C) for 2-3 hours.[7] The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Pour the cooled mixture into a beaker of ice water to hydrolyze any remaining acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and petroleum ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
-
-
Validation.
-
Dry the purified product under vacuum.
-
Determine the melting point and compare it to the literature value.
-
Confirm the structure and purity using NMR and FTIR spectroscopy as detailed in Section 2.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is primarily dictated by the reactivity of the electron-poor double bond within the maleimide ring.
Michael Addition
The maleimide double bond is a potent Michael acceptor, readily reacting with soft nucleophiles, most notably thiols. This reaction is highly efficient and chemoselective, proceeding rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.[10][11] This specific reactivity is the cornerstone of its use in bioconjugation for labeling proteins and other biomolecules at cysteine residues.
Diels-Alder Reaction
As an excellent dienophile, the maleimide ring undergoes [4+2] cycloaddition reactions with conjugated dienes, such as furan or cyclopentadiene.[12][13] This reaction is a powerful tool for constructing complex polycyclic systems with high stereocontrol, making it valuable in synthetic organic chemistry and materials science.[1]
Diagram 3: Key Reactivity of the N-Arylmaleimide Core
The two primary reaction pathways for N-arylmaleimides.
Relevance in Drug Development and Research
While 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione itself is primarily a synthetic intermediate, the N-substituted maleimide scaffold is prevalent in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The reactivity of the maleimide core towards biological nucleophiles like thiols in enzymes is a proposed mechanism for its antimicrobial effects.[14]
-
Enzyme Inhibition: N-substituted maleimides have been developed as inhibitors for various enzymes, including monoglyceride lipase (MGL), by covalently modifying active site residues.[15]
-
Polymer and Materials Science: The ability to participate in Diels-Alder reactions allows for its use in creating thermally remendable polymers and advanced materials.[12]
Safety and Handling
1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
-
Chmielewska, E., Kern, P., et al. (2014). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Folia Microbiologica, 59(6), 465-473. Available from: [Link]
-
Kiss, L., et al. (2012). 1,2‐Diamine‐Derived (thio)Phosphoramide Organocatalysts in Asymmetric Michael Additions. ResearchGate. Available from: [Link]
-
Kiss, L., et al. (2012). Asymmetric Michael addition of 2 to N-substituted maleimides catalysed by β-amino acids. ResearchGate. Available from: [Link]
-
Noti, C. L., et al. (2014). Michael addition reaction of aldehydes to different N-substituted maleimide substrates. ResearchGate. Available from: [Link]
-
Triandafillidi, I., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available from: [Link]
-
Bastin, L. D., & Nigam, M. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar. Available from: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available from: [Link]
-
Zhang, J., et al. (2019). a) Diels–Alder reactions of N‐substituted maleimides and 9‐hydroxyanthracene catalyzed by Mg‐MMPF‐3. ResearchGate. Available from: [Link]
-
Bastin, L. D., & Nigam, M. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Qubit. Available from: [Link]
-
Mustafa, A., et al. (1961). On the Reactivity of the Unsaturated System in N-Arylmaleimides. The Journal of Organic Chemistry, 26(3), 787-791. Available from: [Link]
-
Martínez-Vipez, F. G., et al. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Available from: [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available from: [Link]
-
ScienceOpen. (n.d.). Supporting Information. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
-
Alam, T. M., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega, 7(30), 26362-26371. Available from: [Link]
-
Triandafillidi, I., et al. (2022). Proposed reaction mechanism for N‐aryl maleimides. ResearchGate. Available from: [Link]
-
Viinikainen, J., et al. (2014). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 57(9), 3844-3857. Available from: [Link]
-
Wang, C., et al. (2019). Electrocatalytic ring-opening dihydroalkoxylation of N-aryl maleimides with alcohols under metal- and oxidant-free conditions. Organic & Biomolecular Chemistry, 17(27), 6592-6596. Available from: [Link]
-
Gowda, B. T., et al. (2011). N-(2,4-Dimethylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o193. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of n-phenyl maleimide. Available from: [Link]
-
ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of maleimide disulfide-terminated PEG polymer. Available from: [Link]
-
Wikipedia. (n.d.). Maleimide. Available from: [Link]
-
ResearchGate. (2025). Synthesis on N-Alkylated Maleimides. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra. (a) N-methylolmaleimide, (b) N-chloromethyl maleimide,... Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Available from: [Link]
-
CAS Common Chemistry. (n.d.). N-(4-Methylphenyl)maleimide. Available from: [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Available from: [Link]
-
Mejia, M. B., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 7(1). Available from: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). Available from: [Link]
-
Gruzdev, V., et al. (2023). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. Available from: [Link]
Sources
- 1. Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions | MDPI [mdpi.com]
- 2. N-(2,6-Diethylphenyl)maleimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. gctlc.org [gctlc.org]
- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
